molecular formula C7H11NOS B12895771 (3-Propylisothiazol-4-yl)methanol

(3-Propylisothiazol-4-yl)methanol

Cat. No.: B12895771
M. Wt: 157.24 g/mol
InChI Key: OVDCXRLJNPOFOX-UHFFFAOYSA-N
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Description

(3-Propylisothiazol-4-yl)methanol is an organic compound belonging to the isothiazole family. Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen in a five-membered ring. This particular compound features a propyl group attached to the third carbon and a methanol group attached to the fourth carbon of the isothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Propylisothiazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-propylthiourea with α-haloketones, followed by cyclization and subsequent reduction to yield the desired product.

Industrial Production Methods: Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This often includes the use of catalysts, controlled temperatures, and pressures to ensure efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions may convert the methanol group to a methyl group.

    Substitution: The compound can participate in substitution reactions, particularly at the methanol group, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Methyl derivatives.

    Substitution: Various substituted isothiazoles.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (3-Propylisothiazol-4-yl)methanol would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The isothiazole ring can engage in various interactions due to its electron-rich nature, potentially affecting molecular targets.

Comparison with Similar Compounds

  • (3-Methylisothiazol-4-yl)methanol
  • (3-Ethylisothiazol-4-yl)methanol
  • (3-Butylisothiazol-4-yl)methanol

Comparison: (3-Propylisothiazol-4-yl)methanol is unique due to its specific propyl group, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to its methyl, ethyl, and butyl counterparts, the propyl group may confer different steric and electronic effects, making it suitable for distinct applications.

Properties

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

(3-propyl-1,2-thiazol-4-yl)methanol

InChI

InChI=1S/C7H11NOS/c1-2-3-7-6(4-9)5-10-8-7/h5,9H,2-4H2,1H3

InChI Key

OVDCXRLJNPOFOX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NSC=C1CO

Origin of Product

United States

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